

Tivozanib clinical trial protocols phase I II III

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Compound Focus: Tivozanib

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Tivozanib Phase III Clinical Trial Protocols

Trial Element	TIVO-3 Trial [1]	TiNivo-2 Trial [2] [3]
Clinical Phase	Phase 3	Phase 3
Study Objective	Compare efficacy/safety of Tivozanib vs. Sorafenib as 3rd/4th-line therapy.	Compare efficacy/safety of Tivozanib monotherapy vs. Tivozanib + Nivolumab in ICI-pre-treated patients.
Patient Population	Metastatic RCC; ≥2 prior systemic therapies (incl. ≥1 VEGFR TKI).	Locally advanced/metastatic RCC with clear cell component; progression during/after prior ICI therapy.
Randomization & Arms	1:1 to Tivozanib or Sorafenib.	1:1 to Tivozanib monotherapy or Tivozanib + Nivolumab.
Stratification Factors	IMDC risk category; type of prior therapy.	Not specified in results.

| **Treatment Protocol** | **Tivozanib**: 1.5 mg orally, once daily (3 weeks on/1 week off). **Sorafenib**: 400 mg orally, twice daily (continuously). | **Monotherapy: Tivozanib** 1.34 mg orally, once daily (21 days on/7 days off). **Combination: Tivozanib** 0.89 mg (same schedule) + Nivolumab IV on Day 1 of each 28-day cycle. || **Primary Endpoint** | Progression-free survival (PFS) by independent review. | Progression-free survival

(PFS). | | **Key Secondary Endpoints** | Overall survival (OS), objective response rate (ORR), safety. | OS, ORR, duration of response, safety. |

Detailed Experimental Protocols & Key Findings

For researchers aiming to understand the translational evidence and clinical application of **Tivozanib**, the following details on trial outcomes and pharmacology are essential.

TIVO-3: Efficacy in Later-Line Treatment

The TIVO-3 trial established **Tivozanib**'s role in heavily pre-treated metastatic RCC patients.

- **Key Efficacy Results:** **Tivozanib** demonstrated a statistically significant improvement in median PFS compared to sorafenib (**5.6 months** vs. **3.9 months**; HR 0.73; 95% CI 0.56-0.94; p=0.016) [1].
- **Safety Profile:** The most common grade 3 or 4 treatment-related adverse event was **hypertension** (**20%** with **Tivozanib** vs. 14% with sorafenib). The overall incidence of serious treatment-related adverse events was similar between arms (11% vs. 10%) [1]. A pooled safety analysis across phase III trials confirmed that hypertension is the most frequent notable AE, while other Grade 3-4 TEAEs occur at lower and comparable rates [2].

TiNivo-2: Activity in the Post-Immunotherapy Setting

The TiNivo-2 trial evaluated **Tivozanib** with or without nivolumab in patients whose disease progressed after prior immune checkpoint inhibitor (ICI) therapy.

- **Key Finding:** The addition of nivolumab to **Tivozanib** **did not significantly improve outcomes** compared to **Tivozanib** monotherapy, which showed clinically meaningful activity on its own [2] [3].
- **Subgroup Analysis (2025):** A recent subgroup analysis of TiNivo-2 provided deeper insights into **Tivozanib** monotherapy's performance after specific contemporary frontline regimens [3]:
 - After **ipilimumab + nivolumab**: Median PFS was **9.20 months**, with an ORR of **32.4%**.
 - After a **VEGFR-TKI + ICI**: Median PFS was **7.43 months**, with an ORR of **22%**.

Dosing and Safety Management

Tivozanib's approved dosage is 1.5 mg orally once daily for 21 days, followed by 7 days off, in a 28-day cycle [4] [5]. However, the TiNivo-2 trial used a **1.34 mg dose for monotherapy** and a reduced **0.89 mg dose when combined with nivolumab** [3], indicating that dose adjustment may be necessary in combination regimens.

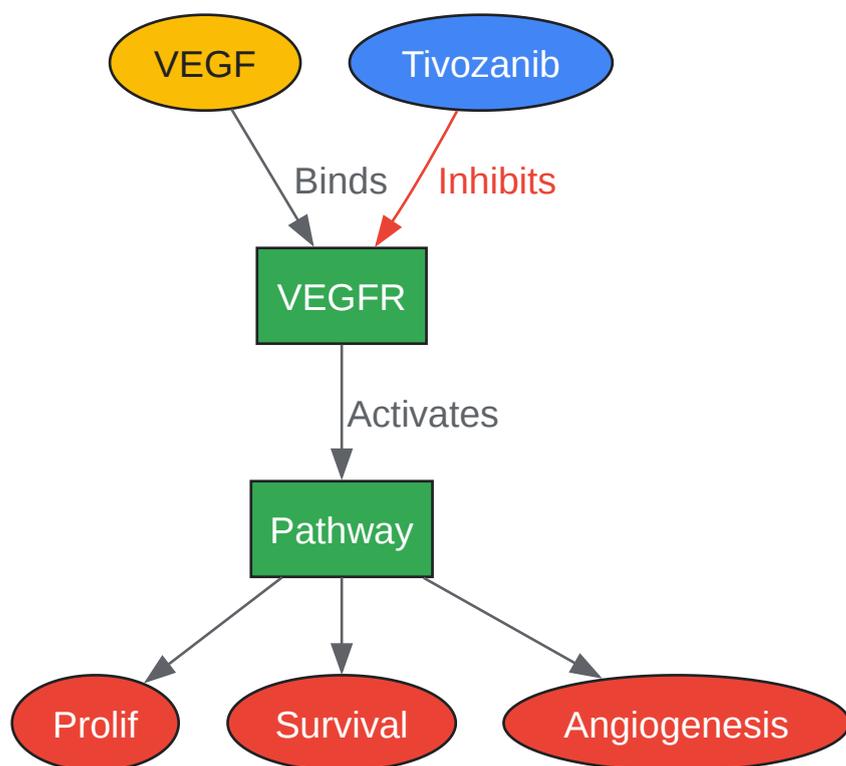
Based on the U.S. prescribing information, the following safety warnings and precautions are critical for clinical protocol design [4]:

- **Hypertension:** Monitor and treat as needed. Dose reduction is recommended for persistent hypertension; discontinue for severe or uncontrollable hypertension.
- **Cardiac Toxicity:** Monitor for signs of cardiac failure and ischemia. Manage with dose interruption, reduction, or discontinuation.
- **Other Key Risks:** Include venous/arterial thromboembolic events, hemorrhagic events, proteinuria, GI perforation, and thyroid dysfunction. Requires regular monitoring.
- **Drug Interactions:** Avoid concomitant use with strong CYP3A4 inducers.
- **Wound Healing:** Withhold **Tivozanib** for at least 24 days prior to elective surgery.

Mechanistic and Translational Insights

For preclinical research, **Tivozanib** (AV-951) is characterized as a potent, next-generation pan-VEGFR inhibitor with picomolar affinity (IC₅₀ of 160 pM for VEGFR-2) and high selectivity, minimizing off-target kinase inhibition [6] [7]. This mechanistic precision makes it a valuable tool compound for dissecting VEGFR pathway dependencies.

The diagram below illustrates the primary signaling pathway targeted by **Tivozanib** and its cellular consequences.



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Application Note for Research and Development

The collective data from these trials support the following strategic considerations for drug development professionals:

- **Clinical Positioning:** **Tivozanib** monotherapy is a validated treatment option for patients with advanced RCC following prior therapy, including both VEGFR-TKIs and ICIs [1] [3].
- **Combination Strategy:** The results from TiNivo-2 suggest that combining **Tivozanib** with a PD-1 inhibitor in the second-line setting does not provide a significant efficacy advantage over monotherapy, guiding future combination trial designs away from this specific approach [2] [3].
- **Translational Research:** The drug's high selectivity makes it an excellent tool for preclinical studies aiming to isolate VEGFR-dependent oncogenic signaling without the confounding effects of broad off-target inhibition [6] [7].

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